molecular formula C16H15ClN2O6S2 B13410182 (6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13410182
M. Wt: 430.9 g/mol
InChI Key: SCGOGPROGZSWHB-IUODEOHRSA-N
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Description

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a bicyclic ring system and multiple functional groups, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves several steps, starting from readily available precursors. The key steps include the formation of the bicyclic ring system, the introduction of the acetyloxymethyl group, and the attachment of the 5-chlorothiophen-2-yl acetyl group. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain consistent product quality. Advanced techniques such as flow chemistry and automated synthesis are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, resulting in the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). The reaction conditions vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, each with unique properties and potential applications

Scientific Research Applications

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7R)-3-(hydroxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • (6R,7R)-3-(methoxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Uniqueness

The uniqueness of this compound lies in its specific functional groups and the bicyclic ring system, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications and a subject of ongoing research.

Properties

Molecular Formula

C16H15ClN2O6S2

Molecular Weight

430.9 g/mol

IUPAC Name

(6R,7R)-3-(acetyloxymethyl)-7-[[2-(5-chlorothiophen-2-yl)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H15ClN2O6S2/c1-7(20)25-5-8-6-26-15-12(14(22)19(15)13(8)16(23)24)18-11(21)4-9-2-3-10(17)27-9/h2-3,12,15H,4-6H2,1H3,(H,18,21)(H,23,24)/t12-,15-/m1/s1

InChI Key

SCGOGPROGZSWHB-IUODEOHRSA-N

Isomeric SMILES

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CC3=CC=C(S3)Cl)SC1)C(=O)O

Canonical SMILES

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)CC3=CC=C(S3)Cl)SC1)C(=O)O

Origin of Product

United States

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